molecular formula C13H18O7 B1354098 4-Methoxyphenyl beta-D-Galactopyranoside CAS No. 3150-20-7

4-Methoxyphenyl beta-D-Galactopyranoside

Cat. No.: B1354098
CAS No.: 3150-20-7
M. Wt: 286.28 g/mol
InChI Key: SIXFVXJMCGPTRB-KSSYENDESA-N
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Preparation Methods

4-Methoxyphenyl beta-D-Galactopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenol with beta-D-galactopyranosyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxyphenyl beta-D-Galactopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxyphenyl beta-D-Galactopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl beta-D-Galactopyranoside involves its interaction with beta-galactosidase enzymes. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing 4-methoxyphenol and beta-D-galactose . This enzymatic reaction is often monitored in biochemical assays to measure enzyme activity.

Comparison with Similar Compounds

4-Methoxyphenyl beta-D-Galactopyranoside can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to be used in a variety of biochemical and diagnostic applications.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFVXJMCGPTRB-KSSYENDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461728
Record name 4-Methoxyphenyl beta-D-Galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-20-7
Record name 4-Methoxyphenyl beta-D-Galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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